molecular formula C9H13ClN4 B14914007 6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine

6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine

Cat. No.: B14914007
M. Wt: 212.68 g/mol
InChI Key: AZTGPCLNELFFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine (CAS 1223184-71-1) is a pyrimidine-based compound with the molecular formula C 9 H 13 ClN 4 and a molecular weight of 212.68 g/mol . This reagent is characterized by a chlorine atom at the 6-position of the pyrimidine ring and both cyclopropyl and ethyl groups on the N4-diamine substituent . This compound is a key chemical building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel small-molecule inhibitors . Pyrimidine derivatives are extensively investigated for their biological activities, and this compound serves as a critical scaffold for the synthesis of more complex molecules targeting various disease pathways . Its structural features, including the chloro-substituent, make it a versatile intermediate for further functionalization via nucleophilic substitution reactions, allowing researchers to create diverse libraries for structure-activity relationship (SAR) studies. Key Applications: This chemical is for research use only and is a valuable intermediate in inhibitor development programs . It is strictly not for diagnostic or therapeutic use in humans or animals. Safety and Handling: This product may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers should wear protective gloves, protective clothing, and eye/face protection. Use only outdoors or in a well-ventilated area and do not breathe dust/fume/gas/mist/vapours/spray .

Properties

Molecular Formula

C9H13ClN4

Molecular Weight

212.68 g/mol

IUPAC Name

6-chloro-4-N-cyclopropyl-4-N-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C9H13ClN4/c1-2-14(6-3-4-6)8-5-7(10)12-9(11)13-8/h5-6H,2-4H2,1H3,(H2,11,12,13)

InChI Key

AZTGPCLNELFFHA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CC1)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Preparation of 2-Amino-4,6-Dichloropyrimidine

The synthesis begins with 2,4,6-trichloropyrimidine , a commercially available building block. Selective amination at position 2 is achieved using aqueous ammonia under controlled conditions:

$$
\text{2,4,6-Trichloropyrimidine} + \text{NH}3 \xrightarrow{\text{H}2\text{O, 60°C}} \text{2-Amino-4,6-dichloropyrimidine} \quad (\text{Yield: 85–90\%})
$$

This step exploits the higher reactivity of the 2-position due to electron-withdrawing effects from adjacent chlorides.

Substitution at Position 4 with N-Ethylcyclopropylamine

The critical challenge lies in introducing the N4-cyclopropyl-N4-ethyl group. Two approaches are viable:

Method A: Direct SNAr with Preformed N-Ethylcyclopropylamine
Reacting 2-amino-4,6-dichloropyrimidine with N-ethylcyclopropylamine in ethanol at reflux (78°C) for 12–24 hours facilitates substitution at position 4:

$$
\text{2-Amino-4,6-dichloropyrimidine} + \text{N-Ethylcyclopropylamine} \xrightarrow{\text{EtOH, Δ}} \text{6-Chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine} \quad (\text{Yield: 65–72\%})
$$

Method B: Stepwise Substitution and Alkylation

  • Primary Amination : Treat 2-amino-4,6-dichloropyrimidine with cyclopropylamine in tetrahydrofuran (THF) at 50°C for 6 hours to yield 2-amino-4-(cyclopropylamino)-6-chloropyrimidine (Yield: 80–85%).
  • N-Ethylation : React the intermediate with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 hours:

$$
\text{2-Amino-4-(cyclopropylamino)-6-chloropyrimidine} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target Compound} \quad (\text{Yield: 60–68\%})
$$

Alternative Route via 2,4-Diamino-6-Chloropyrimidine

Chlorination of 2,4-Diamino-6-Hydroxypyrimidine

As detailed in patent CN113754592B, phosphorus oxychloride (POCl₃) efficiently converts hydroxyl groups to chlorides. Reacting 2,4-diamino-6-hydroxypyrimidine with POCl₃ (3.5:1 w/w) at 105°C for 6 hours produces 2,4-diamino-6-chloropyrimidine in 82% yield.

Selective N4-Functionalization

The disubstitution at N4 requires protecting the N2-amino group. A Boc-protection strategy is employed:

  • Protection : Treat 2,4-diamino-6-chloropyrimidine with di-tert-butyl dicarbonate ((Boc)₂O) in THF to yield N2-Boc-4-amino-6-chloropyrimidine .
  • N4-Alkylation : React the protected intermediate with cyclopropyl bromide and ethyl iodide sequentially under phase-transfer conditions (tetrabutylammonium bromide, NaOH):
    • Cyclopropylation: 60% yield
    • Ethylation: 55% yield
  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to obtain the target compound (Overall yield: 33–38%).

Comparative Analysis of Synthetic Routes

Parameter Route 2 (Dichloropyrimidine) Route 3 (Diaminochloropyrimidine)
Total Steps 2 4
Overall Yield 65–72% 33–38%
Key Challenge N-Ethylcyclopropylamine synthesis Boc protection/deprotection
Scalability High Moderate
Byproduct Management Moderate Complex

Route 2 offers superior efficiency but depends on access to N-ethylcyclopropylamine. Route 3, while lengthier, avoids specialized amines but suffers from lower yields.

Characterization and Purity Optimization

Critical analytical data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.02 (m, 4H, cyclopropane), 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.98 (q, 2H, CH₂CH₃), 3.45 (m, 1H, cyclopropane CH), 6.45 (s, 1H, pyrimidine H5), 6.89 (br s, 2H, NH₂).
  • HPLC Purity : >99% after recrystallization from ethanol/water (3:1 v/v).

Industrial Considerations and Environmental Impact

  • Phosphorus Oxychloride Recycling : As demonstrated in CN113754592B, distillation recovers 90–95% of excess POCl₃, reducing waste.
  • Solvent Recovery : Ethanol from quenching steps is reclaimed via fractional distillation (85–90% efficiency).
  • Byproduct Valorization : Phosphate byproducts (e.g., H₃PO₄) are neutralized to fertilizer-grade ammonium phosphate.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrimidine Core

Table 1: Key Structural Differences Among Pyrimidine Derivatives

Compound Name Substituents (N4 Position) Additional Functional Groups Biological/Functional Role
6-Chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine Cyclopropyl + ethyl Cl at C6 Not explicitly stated (potential kinase inhibitor/herbicide)
6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine Dimethyl Cl at C6 Molecular recognition, hydrogen-bonded networks
6-Chloro-N4-methylpyrimidine-2,4-diamine Methyl Cl at C6 Intermediate in synthesis
6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine Cyclopentyl Cl at C6, NH2 at C4/C5 Unspecified (structural analog)
N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-pyrrolo[2,3-d]pyrimidine-2,4-diamine 4-Chlorophenyl Pyrrolo[2,3-d]pyrimidine core Receptor tyrosine kinase inhibitor

Key Observations :

  • N4 Substituents : The cyclopropyl-ethyl combination in the target compound introduces steric bulk and rigidity compared to dimethyl or methyl groups. Cyclopentyl analogs (e.g., ) exhibit even greater steric hindrance, which may affect binding affinity in biological systems.

Kinase Inhibitors :

  • Compounds like N4-(4-chlorophenyl)-6-substituted pyrrolo[2,3-d]pyrimidines (e.g., ) inhibit receptor tyrosine kinases (RTKs), critical in cancer therapy.

Herbicidal Analogs :

  • Triazine derivatives (e.g., atrazine metabolites in ) share chloro and amino groups but differ in core structure. The cyclopropyl group in the target compound may confer metabolic stability compared to isopropyl groups in triazines, which are prone to degradation .
Physicochemical Properties

Hydrogen Bonding and Crystallinity :

  • 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine forms stable hydrogen-bonded chains via amino groups and annular nitrogen atoms, a trait likely shared by the target compound . Cyclopropyl/ethyl substituents may alter packing efficiency and melting points compared to dimethyl analogs.

Lipophilicity and Solubility :

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